N-(4-ethoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
2-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O4S2/c1-2-36-18-11-9-17(10-12-18)29-24(34)16-38-27-31-21-8-4-3-7-20(21)25-30-22(26(35)32(25)27)14-23(33)28-15-19-6-5-13-37-19/h3-13,22H,2,14-16H2,1H3,(H,28,33)(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTYTUHDVPGBTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a complex synthetic compound featuring multiple pharmacophores, including an imidazoquinazoline core and a thiophene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Ethoxy Group : Enhances lipophilicity and may influence bioavailability.
- Thiophene Ring : Known for its role in various biological activities.
- Imidazoquinazoline Framework : Associated with multiple pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds with imidazoquinazoline structures exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases and pathways associated with tumor growth.
- Cell Proliferation Inhibition : In vitro assays have demonstrated that N-(4-ethoxyphenyl)-2-{[3-oxo-2-(...)]} can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Studies have reported that it can reduce the production of pro-inflammatory cytokines in activated macrophages.
-
Cytokine Production : The compound significantly decreased levels of TNF-alpha and IL-6 in LPS-stimulated RAW 264.7 cells.
Cytokine Control Level (pg/mL) Treated Level (pg/mL) TNF-alpha 150 45 IL-6 120 30
Mechanistic Insights
The biological activities of this compound are likely mediated through multiple mechanisms:
- Inhibition of NF-kB Pathway : Essential for the transcription of pro-inflammatory genes.
- Modulation of Apoptotic Pathways : Inducing apoptosis in cancer cells via caspase activation.
Study on Anticancer Efficacy
A recent study evaluated the anticancer efficacy of similar imidazoquinazoline derivatives, revealing that modifications to the side chains significantly impacted their potency against cancer cell lines. The study concluded that compounds with electron-donating groups like ethoxy exhibited enhanced activity compared to those with electron-withdrawing groups.
Anti-inflammatory Research
Another investigation focused on the anti-inflammatory properties of thiophene-containing compounds. Results indicated that these compounds could effectively inhibit COX enzymes and reduce nitric oxide production in macrophages, supporting their potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Core Heterocycle Variations
The imidazo[1,2-c]quinazoline core differentiates the target compound from analogs with triazinoquinazoline, quinazolinone, or thienopyrimidine cores. Key comparisons include:
Implications: The imidazo[1,2-c]quinazoline core may confer superior metabolic stability compared to triazinoquinazolines, which exhibit moderate yields (56–89%) . Thienopyrimidine analogs, such as those in , show high specificity in preclinical models, suggesting the target compound’s core could be optimized for similar applications .
Substituent and Side Chain Analysis
The sulfanyl acetamide side chain and substituents critically influence physicochemical and biological properties:
Implications :
- The thiophen-2-ylmethyl group may improve target binding compared to phenyl derivatives (e.g., compounds) due to sulfur’s electronegativity and aromatic conjugation .
- The 4-ethoxyphenyl substituent balances lipophilicity and solubility, contrasting with polar sulfonamides () or bulky trimethylphenyl groups () .
Implications :
- Triazinoquinazolines () show variable yields (56–89%), suggesting the target compound’s synthesis may require optimized conditions .
- High melting points (>260°C) in analogs indicate thermal stability, a trait likely shared by the target compound due to its rigid core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
